Boc-N-methyl-DL-Leucine
CAS No.:
Cat. No.: VC13323851
Molecular Formula: C12H23NO4
Molecular Weight: 245.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H23NO4 |
|---|---|
| Molecular Weight | 245.32 g/mol |
| IUPAC Name | 4-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid |
| Standard InChI | InChI=1S/C12H23NO4/c1-8(2)7-9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15) |
| Standard InChI Key | YXJFAOXATCRIKU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC(C(=O)O)N(C)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Boc-N-methyl-DL-Leucine (C₁₂H₂₃NO₄; molecular weight 245.32 g/mol) is characterized by the following structural features:
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Boc group: A tert-butyloxycarbonyl moiety (-OC(O)C(CH₃)₃) that protects the α-amino group during synthetic reactions.
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N-methyl substitution: A methyl group (-CH₃) attached to the nitrogen atom, which reduces hydrogen-bonding capacity and alters conformational flexibility.
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Chirality: The DL designation indicates the racemic mixture of D- and L-enantiomers, though the L-form is more commonly utilized in biological systems .
Key Physicochemical Properties :
| Property | Value |
|---|---|
| Melting Point | 55–60 °C |
| Boiling Point | 338.2 ± 21.0 °C (predicted) |
| Density | 1.053 ± 0.06 g/cm³ |
| Optical Activity (α)²⁰/D | +36° ± 2° (c = 1% in CH₂Cl₂) |
| pKa | 4.04 ± 0.21 |
| Solubility | Soluble in DCM, DMF; insoluble in water |
Synthesis and Modification Strategies
N-Methylation and Boc Protection
The synthesis typically involves:
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Methylation: Treatment of leucine methyl ester with methyl iodide (CH₃I) and sodium hydride (NaH) to introduce the N-methyl group .
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Boc Protection: Reaction with di-tert-butyl dicarbonate ((Boc)₂O) in acetone/water under basic conditions (e.g., triethylamine) .
Racemic Resolution
DL-leucine derivatives are often resolved via enzymatic or chromatographic methods to isolate enantiomers for stereospecific applications .
Applications in Research and Industry
Peptide Synthesis
Boc-N-methyl-DL-Leucine serves as a critical building block in solid-phase peptide synthesis (SPPS):
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Conformational Control: N-methylation reduces backbone flexibility, favoring β-turn formation in cyclic peptides.
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Enhanced Stability: Resistant to proteolytic degradation, making it ideal for therapeutic peptide design.
Antimicrobial Agents
Boc-protected leucine derivatives exhibit broad-spectrum activity:
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MIC Values: 230–400 µg/mL against E. coli and Bacillus subtilis .
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Mechanism: Disruption of bacterial membranes via hydrophobic interactions and inhibition of DNA gyrase (IC₅₀ = 6.7 µM for E. coli) .
Boron Neutron Capture Therapy (BNCT)
Boronated analogs (e.g., TB-5-BT) accumulate in tumor cells (300–450 ppm ¹⁰B) with tumor-to-normal (T/N) ratios >9.66, showing promise for glioblastoma treatment .
Enzyme Inhibition
α-/β-Mixed peptides incorporating Boc-N-methyl-DL-Leucine inhibit α-amylase (IC₅₀ = 12.5 µM), aiding diabetes management.
Biological and Toxicological Profile
Toxicity Data
| Cell Line | Viability (%) at 100 µM |
|---|---|
| U87-MG (Glioblastoma) | 60.1 ± 1.9 |
| LN229 (Glioma) | 53.2 ± 2.0 |
| 3T3 (Fibroblast) | 63.6 ± 0.9 |
| Manufacturer | Purity | Packaging | Price (USD) |
|---|---|---|---|
| Sigma-Aldrich | ≥99.0% | 5 g | $360 |
| Chem-Impex | 98% | 25 g | $180 |
| Biosynth Carbosynth | 98+% | 1 g | $170 |
Future Directions
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